molecular formula C21H35N3O2 B15060094 tert-Butyl isobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl isobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B15060094
M. Wt: 361.5 g/mol
InChI Key: FLDZYMYCWPJIKH-UHFFFAOYSA-N
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Description

tert-Butyl isobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a carbamate-protected pyridine derivative characterized by a pyridin-2-yl core substituted at position 5 with a 1-isopropylpyrrolidin-2-yl group. The carbamate moiety consists of a tert-butyl and isobutyl chain, contributing significant steric bulk and lipophilicity. This structural complexity suggests applications in medicinal chemistry, particularly in kinase inhibition or as a prodrug intermediate, though specific biological data are unavailable in the provided evidence.

Properties

Molecular Formula

C21H35N3O2

Molecular Weight

361.5 g/mol

IUPAC Name

tert-butyl N-(2-methylpropyl)-N-[5-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C21H35N3O2/c1-15(2)14-24(20(25)26-21(5,6)7)19-11-10-17(13-22-19)18-9-8-12-23(18)16(3)4/h10-11,13,15-16,18H,8-9,12,14H2,1-7H3

InChI Key

FLDZYMYCWPJIKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C1=NC=C(C=C1)C2CCCN2C(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl isobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex molecules . The reaction involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product.

Chemical Reactions Analysis

tert-Butyl isobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines .

Scientific Research Applications

tert-Butyl isobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl isobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and ultimately result in the desired biological or chemical effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name (Source) Core Structure Substituents Key Features
Target Compound Pyridin-2-yl 5-(1-isopropylpyrrolidin-2-yl), tert-butyl/isobutyl carbamate Chiral pyrrolidine enhances stereoselectivity; bulky carbamates increase lipophilicity .
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate () Pyrimidin-2-yl 5-fluoro, 4-hydroxy, 6-methyl, methyl carbamate Fluorine’s electronegativity alters reactivity; hydroxy group improves solubility .
tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate () Pyridin-2-yl 6-chloro, 5-pivalamido, methyl carbamate Chloro group (electron-withdrawing) stabilizes intermediates; pivalamido adds steric bulk .
tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate () Pyridin-3-yl 4-iodo, 5-methoxy, tert-butyl carbamate Iodo group enables cross-coupling reactions; methoxy donates electrons, altering ring reactivity .

Key Observations:

  • Positional Isomerism : The target compound’s pyridin-2-yl scaffold differs from pyridin-3-yl analogs (e.g., ), which influence binding orientations in biological systems.
  • Steric Effects : Bulky substituents like isopropylpyrrolidine and tert-butyl/isobutyl carbamates (target compound) contrast with smaller groups (e.g., methyl carbamate in ), affecting metabolic stability and membrane permeability.
  • Electronic Modulation : Electron-withdrawing groups (e.g., fluoro, chloro) in analogs enhance electrophilicity for nucleophilic substitutions, while electron-donating groups (e.g., methoxy) increase ring basicity .

Stability and Reactivity

  • Hydrolytic Stability : The tert-butyl carbamate group in the target compound is less prone to hydrolysis under acidic conditions compared to methyl carbamates (e.g., ), enhancing shelf life .

Q & A

Q. What synthetic strategies are recommended for synthesizing tert-butyl carbamate derivatives with pyridine and pyrrolidine substituents?

Methodological Answer:

  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect amines, leveraging their stability under basic conditions and ease of removal with acids like TFA. Pyridine rings can be functionalized via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for introducing aryl/heteroaryl groups) .
  • Heterocyclic Assembly : Construct the pyrrolidine moiety via cyclization of 1,4-diamines or reductive amination, ensuring stereochemical control if chiral centers are present .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradients) to isolate intermediates, validated by TLC. Confirm final product purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are optimal for structural characterization of this compound?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the tert-butyl group (δ ~1.4 ppm for 1H^1H, ~28 ppm for 13C^{13}C), pyridine ring protons (δ 7.5–8.5 ppm), and pyrrolidine stereochemistry (coupling constants for axial/equatorial protons) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected m/z for C20_{20}H31_{31}N3_3O2_2) and fragmentation patterns to confirm substituents .
  • IR Spectroscopy : Identify carbamate C=O stretches (~1680–1720 cm1^{-1}) and pyridine ring vibrations (~1600 cm1^{-1}) .

Q. What safety precautions are critical during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, as similar carbamates exhibit acute oral toxicity (H302) and skin irritation (H315) .
  • Ventilation : Maintain local exhaust to avoid airborne concentrations exceeding OSHA Permissible Exposure Limits (PELs) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can the stereochemical configuration of the isopropylpyrrolidine moiety be determined experimentally?

Methodological Answer:

  • X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid derivatives) to resolve absolute configuration. Compare observed bond angles/torsion angles with computational models (e.g., DFT-optimized structures) .
  • Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with heptane/ethanol eluents to separate enantiomers. Validate with circular dichroism (CD) spectroscopy for optical activity .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl, NaOH, and neutral buffers at 25–60°C). Monitor via HPLC for carbamate hydrolysis (loss of Boc group) or pyridine ring oxidation. Similar compounds degrade rapidly under acidic conditions (t1/2_{1/2} < 24h at pH 2) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C for most tert-butyl carbamates) .

Q. How can conflicting data on the compound’s reactivity with nucleophiles be resolved?

Methodological Answer:

  • Controlled Kinetic Studies : React the compound with nucleophiles (e.g., amines, thiols) in DMF or DMSO at varying temperatures. Use 1H^1H-NMR to track real-time changes in pyridine/pyrrolidine protons. Compare results with DFT-calculated activation energies for proposed mechanisms (e.g., SNAr vs. radical pathways) .
  • Isolation of Intermediates : Quench reactions at intermediate timepoints and characterize by LC-MS to identify transient species (e.g., Meisenheimer complexes) .

Q. What in vitro assays are suitable for evaluating biological interactions of this compound?

Methodological Answer:

  • Target Binding : Use surface plasmon resonance (SPR) to measure affinity for proteins (e.g., kinases) with pyridine-binding domains. Optimize assay buffers (pH 7.4 PBS) to maintain compound solubility (>50 µM in DMSO stock) .
  • Cellular Uptake : Label the compound with a fluorophore (e.g., BODIPY) and track intracellular localization via confocal microscopy in HEK293 or HeLa cells. Validate with LC-MS quantification of cytosolic extracts .

Data Contradiction and Validation

Q. How to address discrepancies in reported solubility profiles of similar carbamates?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS with 0.1% Tween-80) using nephelometry. Compare with computational solubility predictions (e.g., COSMO-RS) .
  • Crystallinity Effects : Analyze bulk material via powder XRD; amorphous forms often exhibit higher apparent solubility than crystalline phases .

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